molecular formula C11H21NO3 B2686960 Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1932101-02-4

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2686960
CAS No.: 1932101-02-4
M. Wt: 215.293
InChI Key: OUWUIWFTTCJNIM-BDAKNGLRSA-N
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Description

“Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

Research has demonstrated the utility of related compounds in the synthesis of enantiomerically pure cis- and trans-configurated derivatives, highlighting the importance of such compounds in preparing chiral nonracemic enolates for α-alkylation of amino acids without racemization. This approach is crucial for generating amino-acid-derived chiral enolates, allowing for precise synthetic modifications while maintaining enantiomeric purity (Naef & Seebach, 1985).

Stereoselective Syntheses

Another area of application is in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers), demonstrating the compound's role in quantitative yield reactions. This research underscores the compound's versatility in facilitating stereoselective syntheses, essential for creating specific isomers of chemical compounds with potential biological activity (Boev et al., 2015).

Building Blocks for Synthesis

Furthermore, the compound serves as a building block for synthesizing enantiopure derivatives, highlighting its significance in constructing complex molecules from simpler precursors. This application is particularly relevant in the synthesis of protected 4-hydroxylysine derivatives, demonstrating the compound's utility in creating biochemically significant molecules (Marin et al., 2004).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods using related compounds, such as the four-step preparation of cis-2-fluorocyclopropane-1-carboxylic acid. These methods illustrate the compound's role in facilitating innovative synthetic pathways that could have broader applications in chemical synthesis (Toyota et al., 1996).

Properties

IUPAC Name

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUIWFTTCJNIM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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